Methionine, 2-(hydroxymethyl)-
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Overview
Description
Methionine, 2-(hydroxymethyl)- is a derivative of the essential amino acid methionine. It is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the methionine molecule. This compound plays a significant role in various biological processes and has numerous applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methionine, 2-(hydroxymethyl)- can be synthesized through several methods. One common approach involves the reaction of D, L-methionine with formaldehyde in an aqueous medium. The reaction typically proceeds under mild conditions, and the product is isolated by filtration, washing, and drying .
Industrial Production Methods
Industrial production of methionine, 2-(hydroxymethyl)- often involves the use of petroleum-derived feedstocks such as propene. The conventional synthetic methods may involve dealing with highly toxic compounds like acrolein or cyanide. there is a growing interest in developing more sustainable and safer production methods using bio-based feedstocks .
Chemical Reactions Analysis
Types of Reactions
Methionine, 2-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form methionine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: Formation of methionine sulfoxide or methionine sulfone.
Reduction: Formation of methionine.
Substitution: Formation of various substituted methionine derivatives.
Scientific Research Applications
Methionine, 2-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects, including its role in liver health and as a methyl donor in epigenetic regulation.
Industry: Used in the production of supplements for human and livestock nutrition .
Mechanism of Action
Methionine, 2-(hydroxymethyl)- exerts its effects through several mechanisms:
Methyl Donor: Acts as a methyl donor in various biochemical reactions, including DNA methylation and protein methylation.
Antioxidant: Participates in the synthesis of glutathione, a major antioxidant in the body.
Protein Synthesis: Involved in the initiation of protein synthesis as the first amino acid incorporated into nascent polypeptide chains
Comparison with Similar Compounds
Similar Compounds
Methionine: The parent compound, essential for protein synthesis.
Methionine sulfoxide: An oxidized form of methionine with distinct biological functions.
Methionine sulfone: A further oxidized form of methionine.
S-adenosylmethionine (SAM): A derivative of methionine that serves as a universal methyl donor in numerous biochemical reactions
Uniqueness
Methionine, 2-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological functions compared to other methionine derivatives. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
51127-31-2 |
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Molecular Formula |
C6H13NO3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H13NO3S/c1-11-3-2-6(7,4-8)5(9)10/h8H,2-4,7H2,1H3,(H,9,10) |
InChI Key |
UZHHLIJYFWTCBI-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(CO)(C(=O)O)N |
Origin of Product |
United States |
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